(3Z)-1-(3-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Description
This compound is a structurally complex heterocyclic molecule featuring a thieno[3,2-c][1,2]thiazin-4(3H)-one core modified with a 3-fluorobenzyl group at position 1 and a (4-methylphenyl)amino-methylene substituent at position 2. The 2,2-dioxide moiety indicates sulfone functionalization, which enhances electron-withdrawing properties and influences reactivity and bioavailability. Its synthesis typically involves multi-step pathways, including cyclocondensation and functional group modifications. For example, intermediate triazole-thione derivatives, such as 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione, are synthesized via thiocarbohydrazide fusion with fluorobenzoic acids (85% yield) .
Properties
IUPAC Name |
(3Z)-1-[(3-fluorophenyl)methyl]-3-[(4-methylanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3S2/c1-14-5-7-17(8-6-14)23-12-19-20(25)21-18(9-10-28-21)24(29(19,26)27)13-15-3-2-4-16(22)11-15/h2-12,23H,13H2,1H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSUYYKEHRLDOY-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 446.5 g/mol. The structure features a thieno[3,2-c][1,2]thiazin core with various substituents that are pivotal for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 894682-19-0 |
| Molecular Formula | |
| Molecular Weight | 446.5 g/mol |
Antiproliferative Effects
Research indicates that compounds within the thieno[3,2-c][1,2]thiazin class exhibit significant antiproliferative activity against various cancer cell lines. A study on fluorinated benzothiazoles demonstrated that similar structural motifs can induce cell death and inhibit proliferation in sensitive cancer cells through mechanisms involving metabolic activation and DNA adduct formation .
The mechanism by which this compound exerts its biological effects may involve:
- Metabolic Activation : The compound is likely metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to cellular macromolecules.
- DNA Interaction : Evidence suggests that such compounds can form DNA adducts, leading to disruption of DNA replication and transcription processes.
Case Studies
- Fluorinated Benzothiazoles : Similar compounds have shown potent antiproliferative activity without a biphasic dose-response relationship, which is often problematic in drug development. This suggests that the thieno[3,2-c][1,2]thiazin derivatives may also follow this advantageous pharmacological profile .
- CYP Enzyme Induction : In sensitive cancer cells, these compounds have been shown to induce the expression of cytochrome P450 enzymes (e.g., CYP1A1), which play a crucial role in their metabolic activation and subsequent cytotoxicity .
Comparative Analysis
A comparative analysis of related compounds can provide insights into the structure-activity relationship (SAR) for this class of compounds:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| Fluorinated Benzothiazole | 15355884 | Antiproliferative against cancer cells |
| Thieno[3,2-c][1,2]thiazin derivative | 894682-19-0 | Potential anticancer activity |
Scientific Research Applications
Antibacterial Activity
Recent studies have indicated that compounds similar to (3Z)-1-(3-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide exhibit antibacterial properties against resistant bacterial strains. Research suggests that this compound could serve as a novel therapeutic agent in combating antibiotic-resistant infections due to its unique structural characteristics that enhance its interaction with bacterial targets .
Anticancer Properties
The compound has shown promise in preclinical studies as an anticancer agent. Its mechanism of action may involve the inhibition of specific kinases involved in tumor growth and angiogenesis. For instance, related thiazine derivatives have been reported to inhibit Raf kinase activity, which is crucial in cancer progression . This suggests that further exploration of the compound's effects on cancer cell lines could yield significant insights into its potential as an anticancer drug.
Synthesis and Characterization
The synthesis of (3Z)-1-(3-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide typically involves multi-step organic synthesis techniques. These methods often include:
- Retrosynthetic analysis : To identify suitable precursors and synthetic routes.
- Coupling reactions : To form the thiazine core and attach various substituents.
- Characterization techniques : Such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound .
Case Study 1: Antibacterial Efficacy
In a recent study on similar thiazine derivatives, researchers evaluated their antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting a strong potential for these compounds in treating bacterial infections .
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the effects of thiazine derivatives on various cancer cell lines. The results demonstrated that these compounds could induce apoptosis in malignant cells while sparing normal cells, highlighting their selective cytotoxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorinated Substituents
The compound "(3Z)-3-{[(2-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide" (PubChem data) shares a nearly identical backbone but differs in substituent positioning:
- Fluorine position : 3-fluorobenzyl (original compound) vs. 2-fluorophenyl (analogue).
- Benzyl substitution: 4-methylbenzyl (analogue) vs. 3-fluorobenzyl (original). The 3-fluorobenzyl group in the original compound may enhance metabolic stability compared to the 2-fluorophenyl analogue due to reduced steric hindrance .
Heterocyclic Core Modifications
Compounds like 3,4-dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxides (e.g., compounds 8–11, 14, 17–20) share sulfone functionalization but feature a benzo-fused dithiazepine ring instead of a thienothiazine system . Key differences include:
| Feature | Original Compound | Benzo[f]dithiazepin-3-ones |
|---|---|---|
| Core Structure | Thieno[3,2-c][1,2]thiazin-4-one | Benzo[f]dithiazepin-3-one |
| Sulfone Position | 2,2-dioxide | 1,1-dioxide or 1,1,5,5-tetraoxide |
| Bioactivity | Underexplored | Anticancer potential (in vitro) |
The benzo[f]dithiazepinones exhibit in vitro anticancer activity, suggesting that the thienothiazine derivative may warrant similar pharmacological screening .
Substituent-Driven Reactivity
Comparatively, Zygocaperoside and Isorhamnetin-3-O-glycoside (isolated from Zygophyllum fabago) lack sulfone groups but share aromatic amino-methylene motifs. These natural products demonstrate antioxidant properties, implying that the synthetic thienothiazine derivative could be tuned for redox-related applications .
Q & A
Q. Example Synthesis Comparison
| Starting Material | Amine Reagent | Solvent | Yield | Key Conditions |
|---|---|---|---|---|
| Benzo[c][1,2]thiazinone 2,2-dioxide | 3-fluorobenzylamine | Ethanol | 17% | 130°C, 2 h, TEA catalyst |
| 1-Methyl-thienothiazinone | 4-methylphenylamine analog | Ethanol | 37% | 130°C, 2 h, TEA catalyst |
Variations in substituents (e.g., methyl vs. benzyl groups) significantly impact yields due to steric and electronic effects .
How is the compound characterized for structural confirmation?
Basic
Structural validation requires:
- 1H/13C NMR : Assign peaks for fluorobenzyl (δ 4.5–5.0 ppm, –CH2–), thienothiazine ring protons (δ 6.5–8.0 ppm), and Z-configuration imine (δ 8.2–8.5 ppm) .
- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm).
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and isotopic patterns consistent with fluorine and sulfur .
How can reaction conditions be optimized for improved yield?
Advanced
Employ Design of Experiments (DoE) to systematically evaluate variables:
Factors : Temperature (110–150°C), solvent polarity (ethanol vs. DMF), catalyst loading (TEA 0.5–2.0 eq).
Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions.
Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer, reducing side reactions (e.g., imine isomerization) .
What analytical methods are recommended for assessing purity and stability?
Q. Basic
- HPLC-DAD : Monitor degradation products under accelerated stability conditions (40°C/75% RH).
- TLC : Rapid screening using silica plates (visualization under UV 254 nm).
- Karl Fischer Titration : Quantify residual water, critical for hygroscopic intermediates .
How can researchers investigate the mechanism of thienothiazine ring formation?
Q. Advanced
- Isotopic Labeling : Use 13C-labeled triethyl orthoformate to track formyl group incorporation.
- Computational Studies : DFT calculations (e.g., Gaussian 16) to map energy barriers for cyclization steps.
- Kinetic Profiling : In-situ IR spectroscopy to monitor intermediate formation rates .
What strategies address poor solubility in biological assays?
Q. Basic
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- pH Adjustment : Solubilize via protonation/deprotonation (pKa ~6.5 for thiazinone NH).
- Nanoformulation : Lipid-based carriers (e.g., liposomes) for in vivo studies .
How to design structure-activity relationship (SAR) studies for this compound?
Q. Advanced
Analog Synthesis : Vary substituents (e.g., fluoro → chloro, methyl → methoxy) to probe electronic effects.
Biological Screening : Test against target enzymes (e.g., kinases) using fluorescence polarization assays.
Data Analysis : Multivariate regression to correlate logP, polar surface area, and IC50 values .
How to resolve contradictory biological activity data across studies?
Q. Advanced
- Orthogonal Assays : Validate hits using SPR (binding affinity) and cellular thermal shift assays (target engagement).
- Batch Analysis : Ensure compound integrity via LC-MS between experiments.
- Control Experiments : Test metabolites or degradation products for off-target effects .
What are the recommended storage conditions to ensure compound stability?
Q. Basic
- Temperature : –20°C in amber vials to prevent photodegradation.
- Atmosphere : Argon or nitrogen headspace to inhibit oxidation.
- Lyophilization : For long-term storage (>6 months), lyophilize as a hydrochloride salt .
How can computational modeling predict biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR libraries (PDB structures).
- Proteomics : SILAC-based profiling to identify binding partners in cell lysates.
- Machine Learning : Train models on ChEMBL bioactivity data to prioritize targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
